molecular formula C14H19BrN2O3 B13958678 tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13958678
M. Wt: 343.22 g/mol
InChI Key: ZRFJQKNHKZIZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is an organic compound that has gained significant attention in the field of chemical and biological research. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopyridinyl moiety, and a pyrrolidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 6-bromopyridin-2-ol with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrrolidine derivatives, N-oxides, and dehalogenated compounds .

Scientific Research Applications

tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((6-chloropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((6-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((6-iodopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

tert-butyl 3-(6-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-8-7-10(9-17)19-12-6-4-5-11(15)16-12/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFJQKNHKZIZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.